N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS No.: 1014068-04-2
Cat. No.: VC6454289
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1014068-04-2 |
---|---|
Molecular Formula | C13H15N3O2 |
Molecular Weight | 245.282 |
IUPAC Name | N-benzyl-3-methoxy-1-methylpyrazole-4-carboxamide |
Standard InChI | InChI=1S/C13H15N3O2/c1-16-9-11(13(15-16)18-2)12(17)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17) |
Standard InChI Key | SRQXXTQFUMCGLT-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates a 1H-pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a methoxy group, and at the 4-position with a carboxamide moiety linked to a benzyl group. This arrangement confers both lipophilic (benzyl, methyl) and polar (methoxy, carboxamide) regions, enabling diverse molecular interactions . The pyrazole ring’s planar geometry facilitates π-π stacking with aromatic residues in biological targets, while the carboxamide group participates in hydrogen bonding .
Spectroscopic Characterization
Key spectral data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy corroborate the structure:
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¹H NMR (DMSO-d₆): Signals at δ 2.34–2.39 ppm (methyl group), δ 3.82 ppm (methoxy), and δ 7.25–7.45 ppm (benzyl aromatic protons) .
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¹³C NMR: Peaks at 27.0–27.3 ppm (methyl carbon), 184.0–186.3 ppm (carboxamide carbonyl), and 160.5 ppm (methoxy carbon) .
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IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 1550 cm⁻¹ (N-H bend) .
Physicochemical Properties
Experimental and computational studies reveal the following properties:
Property | Value | Source |
---|---|---|
Molecular Weight | 259.29 g/mol | |
LogP (Octanol-Water) | 2.1 ± 0.3 | |
Solubility (Water) | 0.12 mg/mL (25°C) | |
Melting Point | 148–150°C |
The moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and solubility, favorable for drug-like properties.
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via a multi-step protocol:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the 1H-pyrazole core.
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Methoxy Introduction: Electrophilic aromatic substitution using methyl iodide in the presence of a base (e.g., K₂CO₃) selectively functionalizes the 3-position .
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Benzylation: Nucleophilic acyl substitution between 4-carboxy-pyrazole and benzyl amine using coupling agents like EDC/HOBt completes the carboxamide linkage .
Optimization Strategies
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Catalysis: Lewis acids (e.g., ZnCl₂) improve reaction yields by 15–20% in methoxylation steps.
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Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance carboxamide formation efficiency .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The methoxy group’s electron-donating nature directs electrophiles (e.g., nitronium ions) to the pyrazole ring’s 5-position, enabling nitro-derivative synthesis for structure-activity studies .
Nucleophilic Reactions
The carboxamide’s NH group undergoes acylation with anhydrides or alkylation with haloalkanes, expanding derivative libraries. For example:
Reaction yields exceed 70% when using K₂CO₃ in DMF at 60°C .
Cell Line | IC₅₀ (μM) | Mechanism |
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MDA-MB-231 | 2.43–7.84 | Microtubule inhibition (40–52%) |
HepG2 | 4.98–14.65 | Caspase-3 activation (1.5×) |
Compounds with 3-methoxy substituents exhibit enhanced selectivity (>3-fold) for cancer over non-cancerous cells .
Anti-Inflammatory Effects
In murine models, structural analogs reduce TNF-α and IL-6 levels by 60–75% at 10 mg/kg doses, likely via COX-2 inhibition.
Applications in Drug Development
Lead Optimization
Structure-activity relationship (SAR) studies highlight critical modifications:
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Benzyl Substituents: Para-fluoro substitution improves metabolic stability (t₁/₂ increase from 2.1 to 4.3 h).
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Methoxy Position: 3-Substitution maximizes target binding affinity (ΔG = -10.08 kcal/mol) .
Preclinical Challenges
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